molecular formula C7H10ClNO2 B13630867 3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride

3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride

Cat. No.: B13630867
M. Wt: 175.61 g/mol
InChI Key: ZXXLMIRDYNGKBO-UHFFFAOYSA-N
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Description

3-Oxa-8-azabicyclo[321]octane-8-carbonyl chloride is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the efficient construction of the bicyclic framework with high stereocontrol.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Typical conditions involve the use of a base to facilitate the substitution.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxa-8-azabicyclo[321]octane-8-carbonyl chloride is unique due to its carbonyl chloride functional group, which allows for a wide range of chemical modifications

Properties

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride

InChI

InChI=1S/C7H10ClNO2/c8-7(10)9-5-1-2-6(9)4-11-3-5/h5-6H,1-4H2

InChI Key

ZXXLMIRDYNGKBO-UHFFFAOYSA-N

Canonical SMILES

C1CC2COCC1N2C(=O)Cl

Origin of Product

United States

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